REACTION_CXSMILES
|
[C:1]1([CH:8]=[CH:7][CH:6]=[C:4]([OH:5])[CH:3]=1)O.[CH3:9][O-:10].[Na+]>N1C=CC=CC=1>[O:10]([C:1]1[CH:3]=[C:4]([OH:5])[CH:6]=[CH:7][CH:8]=1)[C:9]1[CH:7]=[CH:8][CH:1]=[CH:3][CH:4]=1 |f:1.2|
|
Name
|
|
Quantity
|
49.5 g
|
Type
|
reactant
|
Smiles
|
C1(O)=CC(O)=CC=C1
|
Name
|
Sodium methoxide
|
Quantity
|
16.2 g
|
Type
|
reactant
|
Smiles
|
C[O-].[Na+]
|
Name
|
|
Quantity
|
75 mL
|
Type
|
solvent
|
Smiles
|
N1=CC=CC=C1
|
Type
|
CUSTOM
|
Details
|
stirred
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
Heating
|
Type
|
DISTILLATION
|
Details
|
methanol fractionally distilled off over a period of 0.5 hr
|
Duration
|
0.5 h
|
Type
|
CUSTOM
|
Details
|
Reaction mixture
|
Type
|
TEMPERATURE
|
Details
|
heated
|
Type
|
TEMPERATURE
|
Details
|
under reflux for 3–4 hr
|
Type
|
DISTILLATION
|
Details
|
pyridine distilled off while the pot temperature
|
Type
|
CUSTOM
|
Details
|
rose to 150° C
|
Type
|
ADDITION
|
Details
|
The residue was poured into 50 ml conc. HCl in 120 ml water
|
Type
|
EXTRACTION
|
Details
|
Organic material extracted in 200 ml benzene
|
Type
|
WASH
|
Details
|
by washing with 25 ml of 20% HCl
|
Type
|
EXTRACTION
|
Details
|
Organic layer extracted with 100 ml of 10% NaOH solution
|
Type
|
EXTRACTION
|
Details
|
followed by a second extraction With 20 ml of 10% NaOH
|
Type
|
EXTRACTION
|
Details
|
was extracted into benzene (300 ml)
|
Type
|
CUSTOM
|
Details
|
From the organic layer benzene was removed by distillation
|
Type
|
FILTRATION
|
Details
|
Crude product purified by filtration over a column of silica
|
Name
|
|
Type
|
|
Smiles
|
O(C1=CC=CC=C1)C=1C=C(C=CC1)O
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |